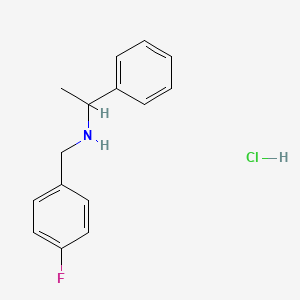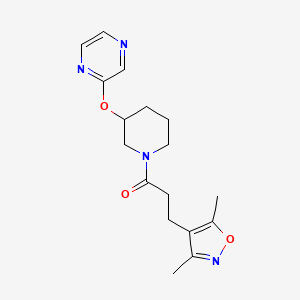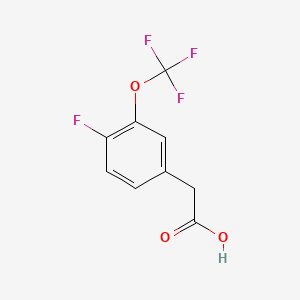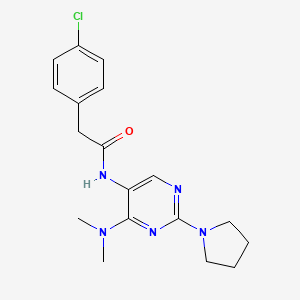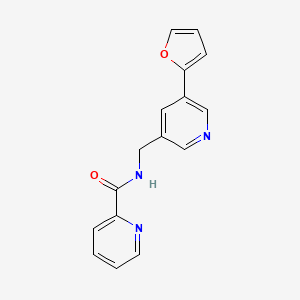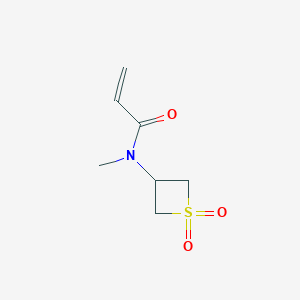![molecular formula C17H23ClN2O3 B2780723 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide CAS No. 2380069-81-6](/img/structure/B2780723.png)
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide, also known as MORC-2, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of acetamides and has a molecular weight of 396.96 g/mol. In
Mecanismo De Acción
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide is a member of the MORC family of proteins, which are involved in the regulation of gene expression. This compound has been shown to interact with chromatin through its chromo and coiled-coil domains. This interaction is thought to play a role in the regulation of gene expression by modulating the accessibility of DNA to the transcriptional machinery.
Biochemical and Physiological Effects
Studies have shown that this compound is involved in the regulation of a number of cellular processes, including cell cycle progression, DNA damage response, and apoptosis. This compound has also been shown to play a role in the regulation of immune responses and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide in lab experiments is its specificity for chromatin. This allows researchers to study the role of this compound in the regulation of gene expression without affecting other cellular processes. However, one limitation of using this compound is its relatively low expression levels in cells. This can make it difficult to study the effects of this compound on gene expression in certain cell types.
Direcciones Futuras
There are a number of future directions for the study of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide. One area of research is the identification of the specific genes that are regulated by this compound. This could provide insights into the role of this compound in cellular processes such as cell cycle progression and apoptosis. Another area of research is the development of small molecule inhibitors of this compound. These inhibitors could be used to study the effects of this compound inhibition on gene expression and cellular processes. Finally, the development of new techniques for studying the interaction between this compound and chromatin could provide insights into the mechanism of action of this protein.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide involves the reaction of 4-chlorophenol with 2-bromo-N-(1-morpholin-4-ylcyclobutyl)methyl)acetamide in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, resulting in the formation of this compound. This method has been reported to yield high purity and good yields of this compound.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of epigenetics. Epigenetics is the study of heritable changes in gene expression that do not involve changes to the underlying DNA sequence. This compound has been shown to play a role in the regulation of gene expression through its interaction with chromatin. Chromatin is the complex of DNA and proteins that make up the chromosomes in eukaryotic cells.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c18-14-2-4-15(5-3-14)23-12-16(21)19-13-17(6-1-7-17)20-8-10-22-11-9-20/h2-5H,1,6-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXISZOPJKZFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2780640.png)
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2780647.png)
